molecular formula C11H8BrNO B3120676 1-[(4-Bromophenyl)carbonyl]pyrrole CAS No. 268567-27-7

1-[(4-Bromophenyl)carbonyl]pyrrole

Cat. No.: B3120676
CAS No.: 268567-27-7
M. Wt: 250.09 g/mol
InChI Key: BHISUPNGWNTSRL-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)carbonyl]pyrrole is an organic chemical compound also known as 4-Bromobenzoyl pyrrole, BrBzPy, or 1-(4-bromophenyl)-1H-pyrrole-2,5-dione. It is used in various fields of scientific research and industry. The CAS Number of this compound is 268567-27-7 .


Synthesis Analysis

The synthesis of pyrroles like this compound can be achieved through several methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The linear formula of this compound is C11H8BrNO . Its molecular weight is 250.09 .


Chemical Reactions Analysis

Pyrroles like this compound can undergo a variety of chemical reactions. For instance, they can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.09 . It is typically stored at refrigerated temperatures .

Scientific Research Applications

Neuroprotective Effects

Pyrrole derivatives have been studied for their neuroprotective effects, particularly in the context of brain injuries. For example, Pyrroloquinoline quinone (PQQ) is a pyrrole compound that has shown promise in improving behavioral performance in animals post-traumatic brain injury, suggesting a potential role in recovery processes (Zhang et al., 2012). This indicates that 1-[(4-Bromophenyl)carbonyl]pyrrole could potentially be explored for similar neuroprotective applications.

Anticonvulsant Activity

Some pyrrole derivatives have been identified as potent anticonvulsants. AWD 140-190, a compound structurally related to pyrroles, was found to be effective in various anticonvulsant tests, suggesting a possible application of this compound in the development of new treatments for epilepsy (Rostock et al., 1997).

Anti-inflammatory and Analgesic Properties

Research on pyrrole derivatives has also uncovered their potential anti-inflammatory and analgesic properties. For instance, certain pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown significant anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin (Muchowski et al., 1985). This suggests that this compound could be explored for its potential use in treating pain and inflammation.

Antitumor Effects

Pyrrole derivatives have also been studied for their antitumor effects. Compounds like 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one have demonstrated antiproliferative activities, indicating the potential of this compound in cancer research (Kuznietsova et al., 2015).

Gene Silencing Applications

Pyrrole-imidazole polyamides, related to pyrrole compounds, have been used to inhibit gene expression by targeting specific DNA sequences. This approach has been applied in studies aiming to treat progressive renal diseases by silencing the TGF-beta1 gene, showcasing a novel therapeutic application for pyrrole derivatives (Matsuda et al., 2011).

Properties

IUPAC Name

(4-bromophenyl)-pyrrol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHISUPNGWNTSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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